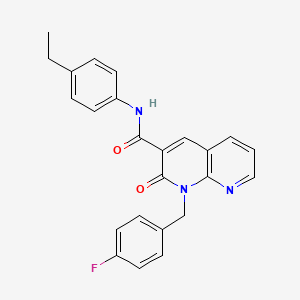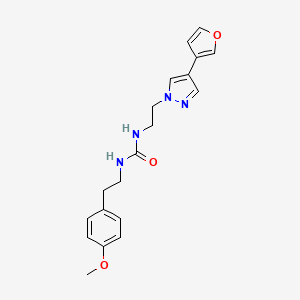
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as Furan-3-yl-pyrazole-1-yl-ethyl-phenyl-urea (FPEU), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEU is a small molecule that has been synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of FPEU involves its ability to interact with various targets in the body, such as enzymes and receptors. FPEU has been found to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, FPEU has been found to modulate the activity of receptors such as GABA and glutamate receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
FPEU has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that FPEU has anti-inflammatory, anticancer, and neuroprotective properties. Additionally, FPEU has been found to modulate the activity of various enzymes and receptors involved in these processes.
実験室実験の利点と制限
One advantage of using FPEU in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Additionally, FPEU has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies. One limitation of using FPEU in lab experiments is its limited solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for the study of FPEU. One area of interest is the development of FPEU analogs with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of FPEU in other diseases, such as cardiovascular and metabolic disorders. Furthermore, the development of novel drug delivery systems for FPEU may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of FPEU involves the reaction of furan-3-yl-pyrazole-1-yl-ethyl-amine with 4-methoxyphenethyl-isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified through various methods, such as column chromatography, to obtain pure FPEU.
科学的研究の応用
FPEU has been extensively studied for its potential therapeutic applications in various fields, such as cancer, inflammation, and neurological disorders. Studies have shown that FPEU exhibits anti-inflammatory and anticancer properties by inhibiting the activity of various enzymes and signaling pathways involved in these diseases. Additionally, FPEU has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
特性
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-18-4-2-15(3-5-18)6-8-20-19(24)21-9-10-23-13-17(12-22-23)16-7-11-26-14-16/h2-5,7,11-14H,6,8-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJUWJAIPGFFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

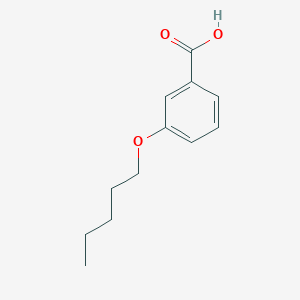


![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
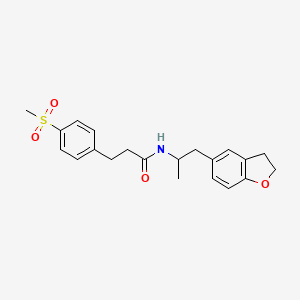


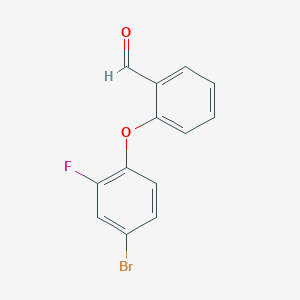
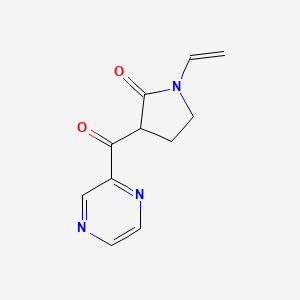
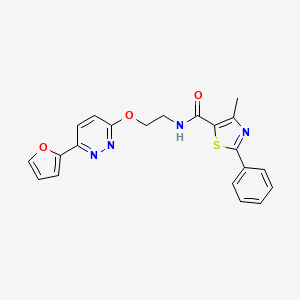
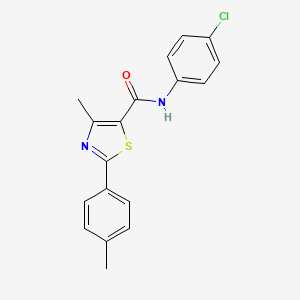
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
